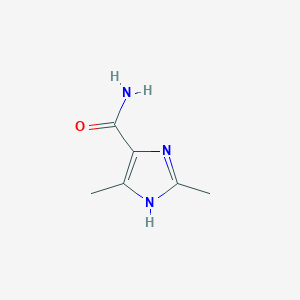
2,4-Dimethyl-1H-imidazole-5-carboxamide
Descripción general
Descripción
2,4-Dimethyl-1H-imidazole-5-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of 2,4-Dimethyl-1H-imidazole-5-carboxamide typically involves the reaction of imidazole derivatives with carboxylic acids or their derivatives. Various methods have been documented in the literature for synthesizing imidazole derivatives, emphasizing the importance of reaction conditions and catalysts used during the process.
Key Synthesis Methods:
- Condensation Reactions: Imidazole derivatives can be synthesized through condensation reactions involving carbonyl compounds and amines.
- Cyclization Reactions: Cyclization of substituted ureas with α-halocarbonyl compounds has also been reported as an effective method for synthesizing imidazole derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
Antihyperlipidemic Activity
A series of studies have investigated the lipid-lowering effects of imidazole-5-carboxamide derivatives. For instance, one study demonstrated that derivatives similar to this compound exhibited promising antihyperlipidemic activity in vivo, suggesting potential applications in managing hyperlipidemia and related cardiovascular diseases .
Drug Development
The compound has been explored for its potential in drug development, particularly in creating novel pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance its pharmacological properties.
Research on Derivatives
Research has focused on synthesizing derivatives of this compound to improve efficacy and reduce side effects. For example, modifications to the imidazole ring have led to compounds with enhanced biological activities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B | Antihyperlipidemic Effects | Showed a reduction in total cholesterol levels in animal models after administration of imidazole derivatives. |
| Study C | Drug Development | Identified potential pathways for modifying imidazole structures to enhance bioavailability and therapeutic index. |
Propiedades
Número CAS |
124709-80-4 |
|---|---|
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2,5-dimethyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-3-5(6(7)10)9-4(2)8-3/h1-2H3,(H2,7,10)(H,8,9) |
Clave InChI |
MUINFCUJBRRPGO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N1)C)C(=O)N |
SMILES canónico |
CC1=C(N=C(N1)C)C(=O)N |
Sinónimos |
1H-Imidazole-4-carboxamide,2,5-dimethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














